2-Azaspiro[3.5]nonan-7-one hydrochloride
Overview
Description
2-Azaspiro[3.5]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-azaspiro[3.5]nonan-7-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Azaspiro[3.5]nonan-7-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antimicrobial Agents
- Synthesis of Bispiroheterocyclic Systems : Researchers synthesized various bispiroheterocyclic derivatives from 2-azaspiro compounds, including 2-Azaspiro[3.5]nonan-7-one hydrochloride, and evaluated their antimicrobial activities. These compounds showed promising results compared to tetracycline, a reference compound (Al-Ahmadi, 1996).
- Spiroheterocyclic Pyrylium Salts : Another study involved reacting 2-Azaspiro[3.5]nonan-7-one hydrochloride with various chemicals to produce spirothiazolidinones and spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives. These compounds were also tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
Anticonvulsant Properties
- N-Phenylamino Derivatives : A study focused on synthesizing and analyzing the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. Some derivatives showed significant anti-seizure properties in animal models, indicating potential applications in treating epilepsy (Kamiński, Obniska, & Dybała, 2008).
Chemistry-Driven Drug Discovery
- Diversity-Oriented Synthesis of Azaspirocycles : Research has been conducted on the synthesis of various azaspirocycles, including 2-Azaspiro[3.5]nonan-7-one hydrochloride. These compounds are important scaffolds for drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Antiviral Activity
- 1-Thia-4-Azaspiro Derivatives : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 2-Azaspiro[3.5]nonan-7-one hydrochloride, were synthesized and evaluated for their activity against human coronavirus and influenza virus. Some compounds exhibited inhibitory effects on coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Other Applications
- Synthesis of Gabapentin Hydrochloride : Gabapentin hydrochloride, an antiepileptic drug, was synthesized using a process that involved 2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[3.5]nonan-7-one hydrochloride (Sun Xiao-bin, 2007).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALQHHOTMZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.5]nonan-7-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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